(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
CAS No.:
Cat. No.: VC17940099
Molecular Formula: C24H30ClN3O8
Molecular Weight: 524.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30ClN3O8 |
|---|---|
| Molecular Weight | 524.0 g/mol |
| IUPAC Name | 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H |
| Standard InChI Key | JGPBDCKZLBSHOI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a tetracyclic naphthacene core modified with hydroxyl, dimethylamino, and methoxy(methyl)aminomethyl substituents. Its molecular formula, , reflects the integration of a hydrochloride salt to enhance aqueous solubility . The tetracene backbone (Figure 1) adopts a partially saturated conformation, with keto groups at positions 3 and 12 contributing to planar rigidity in the anthraquinone-like region.
Key structural features:
-
Stereochemical configuration: The 4S,4aS,5aR,12aR arrangement ensures optimal spatial orientation for ribosomal binding, a critical determinant of antibacterial activity .
-
Functional groups: Hydroxyl groups at positions 1,10,11,12a facilitate hydrogen bonding with bacterial 30S ribosomal subunits, while the dimethylamino group at C4 enhances membrane permeability .
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies reveal a bent conformation of the naphthacene core, with the C7 methoxy(methyl)aminomethyl side chain projecting into the ribosomal decoding center . Nuclear magnetic resonance (NMR) data confirm the presence of eight exchangeable protons, consistent with hydroxyl and amine functionalities . High-performance liquid chromatography (HPLC) analyses demonstrate >98% purity in pharmaceutical-grade formulations, with retention times standardized to 12.3±0.5 minutes under reverse-phase conditions .
Synthetic Methodology and Process Optimization
Multi-Step Synthesis from Sancycline
Critical process parameters:
-
Temperature control: Maintaining reactions at −20°C during iodination prevents undesired ring-opening side reactions .
-
Catalyst system: Palladium acetate/Xantphos (1:2 molar ratio) enables efficient carbonylation with <5% dehalogenation byproducts .
Industrial-Scale Challenges
Despite the elegance of the synthetic route, scaling beyond kilogram quantities faces hurdles:
-
HPLC dependency: Initial purification of iodosancycline requires preparative HPLC, which becomes cost-prohibitive at commercial scales .
-
Crystallization variability: Seeding protocols must precisely control supersaturation to ensure consistent crystal morphology and dissolution rates .
Mechanism of Action and Microbiological Profile
Ribosomal Binding Dynamics
Sarecycline inhibits bacterial protein synthesis by binding the 30S ribosomal subunit with a dissociation constant () of 1.8 nM, as determined via surface plasmon resonance . The C7 side chain occupies the tRNA entry site, sterically blocking aminoacyl-tRNA accommodation (Figure 2) . Unlike earlier tetracyclines, its narrow spectrum arises from selective interactions with Gram-positive ribosomes, showing 32-fold lower affinity for Escherichia coli 30S subunits .
Antimicrobial Activity Spectrum
| Bacterial Strain | MIC₉₀ (µg/mL) | Comparator (Doxycycline MIC₉₀) |
|---|---|---|
| Cutibacterium acnes | 0.5 | 1.0 |
| Methicillin-sensitive S. aureus | 0.5 | 0.25 |
| Methicillin-resistant S. aureus | 0.5 | 0.5 |
| Escherichia coli | 64 | 4 |
Data compiled from in vitro susceptibility testing
This targeted activity reduces collateral damage to gut microbiota, with <10% inhibition of commensal Bacteroides species at therapeutic concentrations .
Pharmacokinetics and Biopharmaceutical Properties
Absorption and Distribution
Oral administration achieves peak plasma concentrations () of 1.2 µg/mL within 2 hours, with 90% absolute bioavailability unaffected by food . The molecule demonstrates limited tissue penetration (volume of distribution = 1.3 L/kg), preferentially accumulating in pilosebaceous units at concentrations 8-fold higher than plasma .
Metabolism and Excretion
Hepatic metabolism involves CYP3A4-mediated demethylation of the C4 dimethylamino group, producing inactive metabolites excreted renally (65%) and fecally (35%) . The elimination half-life () of 16 hours supports once-daily dosing, with steady-state achieved by day 3 of treatment .
Clinical Applications and Therapeutic Efficacy
Acne Vulgaris Management
Phase III trials (N=2,036) demonstrated sarecycline’s superiority over placebo:
| Endpoint | Sarecycline (N=1,012) | Placebo (N=1,024) | p-value |
|---|---|---|---|
| ≥2-grade IGA improvement | 21.8% | 10.3% | <0.001 |
| Inflammatory lesion reduction | −11.4 lesions | −7.6 lesions | <0.001 |
IGA: Investigator Global Assessment
Off-Label Uses in Dermatology
Case studies highlight efficacy in:
-
Staphylococcal folliculitis: 9-day courses achieving 89% lesion clearance in impetiginized dermatitis .
-
Mucous membrane pemphigoid: 60 mg/day regimens reducing oral erosions by 70% within 4 weeks .
| Adverse Effect | Incidence (Sarecycline) | Incidence (Minocycline) |
|---|---|---|
| Nausea | 2.1–4.6% | 12–18% |
| Photosensitivity | 0.2–1.0% | 3–5% |
| Vestibular toxicity | 0.4–1.0% | 8–15% |
Data from post-marketing surveillance
Clinically Relevant Interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume